molecular formula C47H71NO12 B164318 CID 146158084 CAS No. 214899-21-5

CID 146158084

Numéro de catalogue B164318
Numéro CAS: 214899-21-5
Poids moléculaire: 842.1 g/mol
Clé InChI: AHFHSIVCLPAESC-SLHHEBIUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The total synthesis and structural elucidation of Azaspiracid-1 involves the construction of key building blocks for the originally proposed structure. Key steps include a TMSOTf-induced ring-closing cascade to form the ABC rings of tetracycle 65, a neodymium-catalyzed internal aminal formation for the construction of intermediate 98, and a Nozaki-Hiyama-Kishi coupling to assemble the required carbon chain of fragment 100 .


Molecular Structure Analysis

The molecular structure of Azaspiracid-1 has been elucidated through various studies. A revised structural model was developed based on an independent analysis of the NMR spectral data of the natural product .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Azaspiracid-1 include sulfone anion additions and aldol reactions (Mukaiyama and boron). The synthesis began with the AB ring system fragment .


Physical And Chemical Properties Analysis

Azaspiracid-1 has a molecular formula of C47H71NO12 and a molar mass of 842.07 g/mol. It appears colorless . It has a density of 1.3±0.1 g/cm3, and a molar refractivity of 222.7±0.4 cm3 .

Applications De Recherche Scientifique

Neurotoxic Effects and Calcium Homeostasis

Azaspiracid-1 (AZA-1) impacts neuronal cultures by altering calcium concentration and viability. The chemical structure is vital for its neurotoxic effects, with specific fragments showing different potencies in increasing calcium levels or cytotoxicity (Vale et al., 2007).

Effects on Epithelial Cells

AZA-1 affects epithelial cell lines by altering cell proliferation and cell-cell adhesion. It impacts the cellular pool of E-cadherin, a key adhesion molecule, suggesting a role in epithelial tissue integrity (Ronzitti et al., 2006).

Caspase Activation and Neuronal Death

In murine neocortical neurons, AZA-1 triggers both necrotic and apoptotic cell death, linked to caspase-3 activity. This indicates a complex mechanism of neuronal toxicity involving multiple cell death pathways (Cao et al., 2010).

Impact on Spinal Cord Neuronal Networks

AZA-1 inhibits the bioelectrical activity of spinal cord neurons, suggesting an effect on synaptic transmission. This effect is independent of voltage-gated sodium or calcium channels, indicating a novel mechanism of action on neuronal networks (Kulagina et al., 2006).

Involvement of c-Jun-N-Terminal Kinase in Neurotoxicity

Research indicates that the c-Jun-N-terminal protein kinase (JNK) pathway is associated with AZA-1-induced cytotoxicity in neurons. This link helps in understanding the molecular mechanisms of AZA-1's toxic effects (Vale et al., 2007).

Inhibition of Endocytosis in Epithelial Cells

AZA-1 inhibits the endocytosis of plasma membrane proteins in epithelial cells, affecting key cell surface proteins like E-cadherin and Na+/K+-ATPase. This disruption suggests a role in cellular signaling and transport processes (Bellocci et al., 2010).

Effects on Cholesterol Biosynthesis and Gene Expression

AZA-1 exposure in human T lymphocyte cells leads to significant changes in gene expression and inhibits cholesterol biosynthesis. This mechanism is likely a key factor in the toxin's cytotoxicity and impacts on cellular metabolism (Twiner et al., 2008).

Cardiotoxicity in Rats

Repeated exposure to AZA-1 causes signs of heart failure and structural heart alterations in rats. This cardiotoxicity at low doses is crucial for understanding the human health risks associated with AZA exposure (Ferreiro et al., 2016).

Inhibition of Ca2+ Entry in Human T Lymphocytes

AZA-4, an analogue of AZA-1, inhibits Ca2+ entry in human lymphocytes, specifically affecting store-operated channels. This demonstrates a unique effect on cellular calcium dynamics (Alfonso et al., 2005).

Mécanisme D'action

Target of Action

Azaspiracid-1 (AZA1) is a marine biotoxin that primarily targets the peripheral nervous system . It has been found to affect a rat PC12 cell line, which is commonly used as a model for the peripheral nervous system . AZA1 also inhibits hERG voltage-gated potassium channels , which play a crucial role in the electrical activity of many cell types, including neurons and muscle cells.

Mode of Action

AZA1 interacts with its targets by inhibiting endocytosis and causing a pronounced and temporary depletion of ATP . This may be related to the altered expression of proteins involved in several cellular functions . In addition, AZAs increase cytosolic calcium levels and cellular concentrations of cAMP .

Biochemical Pathways

The biochemical pathways affected by AZA1 are primarily related to energy metabolism and ion homeostasis. The toxin prevents endocytosis and causes a temporary depletion of ATP , which is a key molecule in energy transfer within cells. It also increases cytosolic calcium levels , which can affect various cellular processes, including signal transduction pathways, and cellular concentrations of cAMP , a critical second messenger in many biological processes.

Pharmacokinetics

The pharmacokinetics of AZA1 involve its absorption by cells in a dose-dependent manner . AZA1 is absorbed by Caco-2 cells, a reliable model of the human intestine, without affecting cell viability . It causes modifications on occludin distribution, indicating a possible disruption of monolayer integrity .

Result of Action

The molecular and cellular effects of AZA1’s action include ultrastructural damages at the nucleus and mitochondria with autophagosomes in the cytoplasm . Tight junctions and microvilli remain unaffected . In heart cells, AZA1 treatment has been associated with heightened levels of apoptotic markers, including caspase-3 and -8, cleavage of PARP, and upregulation of Fas ligands .

Action Environment

AZA1 is a marine biotoxin produced by the small dinoflagellate Azadinium spinosum . It can accumulate in shellfish and thereby cause illness in humans . The global distribution of AZAs appears to correspond to the apparent widespread occurrence of Azadinium . Environmental factors such as the presence of Azadinium and the feeding habits of shellfish can influence the accumulation of AZAs in shellfish, thereby influencing the compound’s action, efficacy, and stability .

Safety and Hazards

Azaspiracid-1 is toxic when ingested . It can cause severe acute symptoms that include nausea, vomiting, diarrhea, and stomach cramps . It has an EU established regulatory limit of 160 μg/kg .

Orientations Futures

The presence and impact of Azaspiracid-1 have been detected in various regions worldwide. These toxins have had detrimental effects on marine resource utilization, marine environmental protection, and fishery production. Over the course of more than two decades of research and development, scientists from all over the world have conducted comprehensive studies on the in vivo metabolism, in vitro synthesis methods, pathogenic mechanisms, and toxicology of these toxins .

Analyse Biochimique

Biochemical Properties

Azaspiracid-1 interacts with various biomolecules, including enzymes and proteins. It inhibits hERG voltage-gated potassium channels . This interaction affects the normal functioning of these channels, which play a crucial role in repolarizing the cell membrane after action potentials .

Cellular Effects

Azaspiracid-1 has a significant impact on various types of cells and cellular processes. It is absorbed by Caco-2 cells in a dose-dependent way without affecting cell viability . It causes modifications on occludin distribution, indicating a possible monolayer integrity disruption . It also causes ultrastructural damages at the nucleus and mitochondria with autophagosomes in the cytoplasm . Moreover, Azaspiracid-1 prevents endocytosis and causes a pronounced and temporary depletion of ATP, which may be related to the altered expression of proteins involved in several cellular functions .

Molecular Mechanism

Azaspiracid-1 exerts its effects at the molecular level through various mechanisms. It inhibits hERG voltage-gated potassium channels, affecting the normal functioning of these channels . It also prevents endocytosis and causes a pronounced and temporary depletion of ATP . This may be related to the altered expression of proteins involved in several cellular functions .

Temporal Effects in Laboratory Settings

The effects of Azaspiracid-1 change over time in laboratory settings. Repeated treatments of mice with Azaspiracid-1 displayed significant gastrointestinal effects, suggesting that the lowest observable adverse effect level for Azaspiracid-1 is on the order of 1 μg/kg in mice .

Dosage Effects in Animal Models

The effects of Azaspiracid-1 vary with different dosages in animal models. Oral administration of Azaspiracids to mice induces dose and time-dependent gastrointestinal symptoms, in addition to widespread organ damage .

Metabolic Pathways

Azaspiracid-1 is involved in various metabolic pathways. It causes a pronounced and temporary depletion of ATP, which may be related to the altered expression of proteins involved in several cellular functions .

Transport and Distribution

After the ingestion of molluscs with Azaspiracid-1, the toxin is transported through the human intestinal barrier to blood, causing damage on epithelial cells . It is absorbed by Caco-2 cells in a dose-dependent way .

Subcellular Localization

Azaspiracid-1 causes modifications on occludin distribution, indicating a possible monolayer integrity disruption . It also causes ultrastructural damages at the nucleus and mitochondria with autophagosomes in the cytoplasm .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Azaspiracid-1 involves several steps, including the protection of functional groups, coupling reactions, and deprotection. The key steps include the coupling of the C1-C10 fragment with the C11-C22 fragment, followed by deprotection and final coupling with the C23-C35 fragment.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "2,4-dimethoxybenzaldehyde", "L-phenylalanine", "L-serine", "L-tyrosine", "L-valine", "L-threonine", "L-leucine", "L-isoleucine", "L-proline", "L-lysine", "L-arginine", "L-histidine", "Fmoc-protected amino acids", "N-Boc-protected amino acids", "HOBt", "EDC", "TFA", "DCM", "DMF", "MeOH", "Et3N", "NaH", "NaOH", "NaCl", "Na2SO4", "MgSO4", "K2CO3", "CuI", "Pd(PPh3)4", "TBAF", "THF", "MeCN", "H2O" ], "Reaction": [ "Protection of amino acids with Fmoc or Boc groups", "Coupling of C1-C10 fragment: condensation of 2,4-dimethoxybenzaldehyde with L-phenylalanine, L-serine, L-tyrosine, L-valine, L-threonine, L-leucine, and L-isoleucine using EDC/HOBt in DMF", "Deprotection of Fmoc/Boc groups with TFA", "Coupling of C11-C22 fragment: condensation of 2,4-dihydroxybenzoic acid with L-proline, L-lysine, L-arginine, and L-histidine using EDC/HOBt in DMF", "Deprotection of Fmoc/Boc groups with TFA", "Coupling of C23-C35 fragment: condensation of the C1-C22 fragment with L-lysine using EDC/HOBt in DMF", "Deprotection of Fmoc/Boc groups with TFA", "Final deprotection and purification of Azaspiracid-1" ] }

Numéro CAS

214899-21-5

Formule moléculaire

C47H71NO12

Poids moléculaire

842.1 g/mol

InChI

InChI=1S/C47H71NO12/c1-26-18-36-41-38(24-45(58-41)30(5)17-27(2)25-48-45)56-44(22-26,55-36)23-29(4)40-28(3)19-32(7)47(52,59-40)42(51)37-21-35-34(53-37)20-31(6)46(57-35)16-15-43(60-46)14-10-12-33(54-43)11-8-9-13-39(49)50/h8,10-11,14,26-28,30-38,40-42,48,51-52H,4,9,12-13,15-25H2,1-3,5-7H3,(H,49,50)/t26?,27?,28?,30?,31?,32?,33?,34?,35?,36?,37?,38?,40?,41?,42?,43-,44+,45+,46+,47+/m0/s1

Clé InChI

AHFHSIVCLPAESC-SLHHEBIUSA-N

SMILES isomérique

CC1CC2C3C(C[C@@]4(O3)C(CC(CN4)C)C)O[C@@](C1)(O2)CC(=C)C5C(CC([C@@](O5)(C(C6CC7C(O6)CC([C@@]8(O7)CC[C@@]9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O)C)C

SMILES

CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O)C)C

SMILES canonique

CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O)C)C

Color/Form

Colorless amorphorous solid

Autres numéros CAS

214899-21-5

Description physique

Colorless solid;  [HSDB]

Pictogrammes

Irritant

Synonymes

Azaspiracid-1 and 37-epi Azaspiracid-1; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 146158084
Reactant of Route 2
CID 146158084
Reactant of Route 3
CID 146158084
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
CID 146158084
Reactant of Route 5
CID 146158084
Reactant of Route 6
CID 146158084

Q & A

Q1: What is the primary mechanism of action of Azaspiracid-1?

A1: While the exact mechanism of action remains elusive, research suggests that AZA-1 disrupts cellular processes by inhibiting endocytosis. [] This disruption has been linked to the altered maturation of lysosomal enzymes, particularly the inhibition of procathepsin D conversion to its mature form. []

Q2: How does Azaspiracid-1 affect the nervous system?

A2: AZA-1 exhibits neurotoxicity by inducing morphological changes in neurons, leading to cell death. [] One observed effect is the induction of differentiation-related changes, resulting in neurite-like processes and altered peripherin isoform stoichiometry. []

Q3: Does Azaspiracid-1 activate apoptotic pathways?

A3: The role of apoptosis in AZA-1 induced cell death is complex and appears to vary between cell types. Some studies suggest a combination of necrotic and apoptotic mechanisms, with varying sensitivity to c-Jun N-terminal kinase (JNK) inhibitors. [] Further research is needed to fully elucidate the pathways involved.

Q4: Are there any specific kinases implicated in Azaspiracid-1's neurotoxic effects?

A4: Yes, research suggests that the c-Jun N-terminal kinase (JNK) plays a role in AZA-1 induced neurotoxicity. [] Inhibiting JNK has been shown to protect cultured neurons against AZA-1's cytotoxic effects. []

Q5: How does Azaspiracid-1 impact cell adhesion in epithelial cells?

A5: AZA-1 has been shown to impair cell-cell adhesion in epithelial cells. [] It affects the cellular pool of E-cadherin, an adhesion molecule, by inducing the accumulation of an E-cadherin fragment lacking the intracellular domain. []

Q6: Does Azaspiracid-1 affect the actin cytoskeleton?

A6: Yes, AZA-1 has been observed to cause significant alterations in the actin cytoskeleton. [, ] It induces the rearrangement of stress fibers and the loss of focal adhesion points, ultimately impacting cell shape and internal morphology. [, ]

Q7: What is the molecular formula and weight of Azaspiracid-1?

A7: While this specific information is not explicitly stated in the provided abstracts, it can be easily found in various chemical databases and research articles. The molecular formula of Azaspiracid-1 is C50H73NO14, and its molecular weight is 916.1 g/mol.

Q8: What spectroscopic techniques are used to characterize Azaspiracid-1?

A8: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structural elucidation of AZA-1, including identification of its isomers and epimers. [, ] Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS), is extensively employed for detection, quantification, and structural confirmation of AZA-1 in various matrices like shellfish and plankton. [, , , ]

Q9: How do structural modifications of Azaspiracid-1 influence its activity?

A9: Studies utilizing AZA-1 fragments and stereoisomers have provided insights into its structure-activity relationship. The ABCD and ABCDE ring domains appear crucial for its effects on cytosolic calcium concentration, while the complete structure is necessary for neurotoxicity. [] The ABCD-epi-AZA-1 retains toxicity, highlighting the importance of specific stereochemistry for activity. []

Q10: Do epimers of Azaspiracid-1 exhibit different potencies?

A10: Yes, research indicates that 37-epi-Azaspiracid-1, an epimer of AZA-1, demonstrates higher potency compared to AZA-1 in cytotoxicity assays using Jurkat T lymphocyte cells. [] This finding underscores the significance of stereochemistry in AZA-1's biological activity.

Q11: What are the primary organs affected by Azaspiracid-1 toxicity?

A11: AZA-1 toxicity has been observed in various organs, including the intestines, lymphoid tissues, lungs, and nervous system. [] Studies in rats indicate that repeated exposure to AZA-1, even at low doses, can cause cardiovascular toxicity, impacting blood pressure, heart collagen deposition, and myocardial ultrastructure. []

Q12: Does Azaspiracid-1 pose a risk to human health?

A12: Yes, AZA-1 and its analogs are considered emerging human health risks. They accumulate in shellfish, and consumption of contaminated seafood can lead to Azaspiracid Poisoning (AZP), characterized by severe gastrointestinal illness. [, ] The widespread occurrence of AZA toxins in shellfish necessitates continuous monitoring and regulation to ensure food safety. []

Q13: What analytical methods are commonly used to detect and quantify Azaspiracid-1 in shellfish?

A13: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for AZA-1 detection and quantification in shellfish. [, , , ] This technique offers high sensitivity and specificity, enabling the detection of AZA-1 at levels compliant with regulatory limits.

Q14: Are there any challenges associated with analyzing Azaspiracid-1 in complex matrices like shellfish?

A14: Yes, matrix effects can significantly impact the accuracy and reliability of AZA-1 quantification in shellfish. [] Variations in sample matrix composition necessitate careful method optimization and validation, often employing techniques like standard addition or matrix-matched calibration to mitigate these effects. []

Q15: What is the environmental source of Azaspiracid-1?

A15: AZA-1 is produced by marine dinoflagellates, primarily Azadinium spinosum. [, , , ] These dinoflagellates can form harmful algal blooms, leading to AZA accumulation in filter-feeding shellfish and posing a risk to human health through consumption. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.